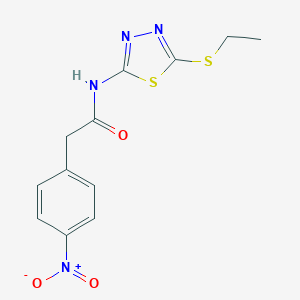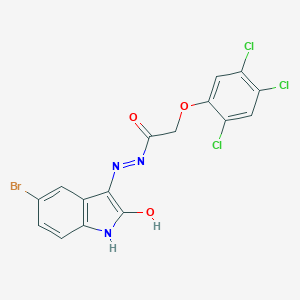
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Ethylthio Group: The ethylthio group is introduced by reacting the thiadiazole intermediate with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Acetylation: The resulting compound is then acetylated using acetic anhydride to form the acetamide derivative.
Nitration: Finally, the nitro group is introduced by nitrating the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Agriculture: The compound has been investigated for its herbicidal and pesticidal properties, offering potential for crop protection.
Materials Science: Its unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide varies depending on its application:
Antimicrobial and Antifungal Activity: The compound disrupts the cell membrane integrity and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Herbicidal Activity: The compound interferes with essential metabolic processes in plants, leading to growth inhibition and death.
Comparaison Avec Des Composés Similaires
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide can be compared with other thiadiazole derivatives:
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide: Similar structure but with a methylthio group instead of an ethylthio group. It may exhibit different biological activities and potency.
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group. This modification can significantly alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Propriétés
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S2/c1-2-20-12-15-14-11(21-12)13-10(17)7-8-3-5-9(6-4-8)16(18)19/h3-6H,2,7H2,1H3,(H,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXSFYGPUKSRRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-thiophenecarboxamide](/img/structure/B420498.png)


![(2z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2h-chromene-3-carboxamide](/img/structure/B420507.png)
![6,8-dichloro-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B420508.png)
![3-benzyl-7-[2-({4-nitrophenyl}hydrazono)-2-(4-methylphenyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B420509.png)
![(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B420510.png)
![5-(4-Ethylcyclohexyl)-2-[3-nitro-4-(4-pentylcyclohexyl)phenyl]pyridine](/img/structure/B420512.png)



![2-[4-(2,4-Dichlorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B420517.png)


